molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No. B125904
CAS RN: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Description

2-Amino-4-nitrophenol is a chemical compound that is part of the aminophenol family, which are compounds containing an amino group attached to a phenol ring. This particular compound also has a nitro group positioned on the fourth carbon of the phenol ring. It is an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The presence of both amino and nitro groups on the phenol ring makes it a versatile compound for further chemical reactions and modifications.

Synthesis Analysis

The synthesis of 2-Amino-4-nitrophenol and its derivatives can be achieved through various methods. For instance, 4-chloro-2-nitrophenol can be synthesized from 2,5-dichloronitrobenzene by hydrolysis, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield . Additionally, the synthesis of 4-amino-3-nitrophenol from p-aminophenol involves acetylation, nitration, and hydrolysis, with optimization of the process leading to increased yields . These methods demonstrate the feasibility of synthesizing nitrophenol derivatives through controlled reactions.

Molecular Structure Analysis

The molecular structure of 2-amino-4-nitrophenol and related compounds has been studied using various techniques. For example, the crystal structure of 2-amino-5-nitrophenol has been determined, revealing that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis, with dipole-dipole interactions further stabilizing the structure . Similarly, the crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and its reduced form have been elucidated using single-crystal X-ray diffraction, showing intermolecular hydrogen bonds that stabilize the structures .

Chemical Reactions Analysis

2-Amino-4-nitrophenol can undergo various chemical reactions due to the presence of reactive amino and nitro groups. For instance, it can react with α-ketoacids and esters to yield heterocyclic compounds such as benzoxazinones or non-cyclized compounds like imines and amides . The compound can also be involved in the synthesis of potential antitumor agents, as demonstrated by the conversion of 4-(3-nitropyridin-2-ylamino)phenol to its amino derivative . Furthermore, the reduction of 4-nitrophenol to 4-aminophenol is a critical step in the synthesis of amine compounds for industrial applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-nitrophenol are influenced by its molecular structure. The presence of both amino and nitro groups contributes to its reactivity and the ability to form hydrogen bonds, which can affect its solubility, melting point, and other physical properties. The crystalline nature of its derivatives, as revealed by X-ray diffraction studies, indicates a well-defined molecular arrangement that can impact the compound's stability and reactivity . The optimization of synthesis processes, such as the one described for 4-amino-3-nitrophenol, can lead to improvements in the physical properties of the final product, such as purity and yield .

Scientific Research Applications

Toxicity and Degradability in Anaerobic Systems

2-Amino-4-nitrophenol, a derivative of nitrophenols, has been studied for its toxic effects and degradability in anaerobic systems. In a study by Uberoi and Bhattacharya (1997), it was found that nitrophenols, including 2-amino-4-nitrophenol, can be transformed both abiotically and biotically under anaerobic conditions. This transformation is significant in understanding the environmental impact and treatment of nitrophenol pollutants in water systems (Uberoi & Bhattacharya, 1997).

Catalytic Reduction of Nitrophenols

Din et al. (2020) explored the use of nanocatalytic systems for the chemical reduction of nitrophenols to aminophenols, which is a key transformation in industrial processes. The study highlights the potential of using 2-amino-4-nitrophenol in catalytic processes for removing hazardous dyes from water sources (Din et al., 2020).

Photoaffinity Labeling

Hanstein, Hatefi, and Kiefer (1979) investigated the photochemical properties of 2-azido-4-nitrophenol, a compound derived from 2-amino-4-nitrophenol, for its use in photoaffinity labeling. This study is crucial in understanding the potential applications of 2-amino-4-nitrophenol derivatives in biochemical research (Hanstein et al., 1979).

Fungicidal Properties

Mukhtorov et al. (2019) explored the fungicidal effects of 2-amino-4-nitrophenol and its derivatives. This research is significant for agricultural and environmental sciences, as it provides insights into the potential use of these compounds in controlling phytopathogenic fungi (Mukhtorov et al., 2019).

Voltammetric and Amperometric Determination

Dejmková et al. (2011) developed methods for the determination of 2-amino-4-nitrophenol and its metabolites using voltammetry and HPLC. This research is important for analytical chemistry, especially in the context of environmental monitoring and analysis (Dejmková et al., 2011).

Biotransformation and Removal under Denitrifying Conditions

Karim and Gupta (2003) studied the effect of COD/NO(3)(-)-N ratio on the biotransformation and removal of nitrophenols, including 2-amino-4-nitrophenol, in UASB reactors. This study contributes to the field of environmental biotechnology, particularly in the treatment of industrial effluents (Karim & Gupta, 2003).

Electrochemical Sensing Platform for Toxic Organic Pollutants

Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including 2-amino-4-nitrophenol. This research is significant in the development of sensitive and selective methods for the detection of environmental pollutants (Shah et al., 2017).

Safety And Hazards

2-Amino-4-nitrophenol is toxic by ingestion. It may be harmful by inhalation or skin absorption. It is an irritant of the skin, eyes, and upper respiratory tract . When heated to decomposition it emits irritating gases and toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It may cause an allergic skin reaction .

Future Directions

The global 2-Amino-4-nitrophenol market is currently being researched, indicating potential future applications and increased demand . The compound is also commonly used as a semi-permanent (nonoxidative) hair colorant and toner in permanent (oxidative) hair dye products .

properties

IUPAC Name

2-amino-4-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2
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InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O
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Molecular Formula

C6H6N2O3
Record name 2-AMINO-4-NITROPHENOL
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DSSTOX Substance ID

DTXSID6020062
Record name 2-Amino-4-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline]
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Flash Point

100 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C
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Vapor Pressure

0.0000352 [mmHg]
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Mechanism of Action

Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis.
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Product Name

2-Amino-4-nitrophenol

Color/Form

Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms

CAS RN

99-57-0
Record name 2-AMINO-4-NITROPHENOL
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Melting Point

293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/
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Synthesis routes and methods I

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
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Synthesis routes and methods II

Procedure details

202.6 parts of 2,4-dinitrochlorobenzene are converted into sodium 2,4-dinitrophenolate in accordance with the statements in Example 1 and, after adding 400 parts of water and 184 parts of ammonium chloride, the pH value is adjusted to 7.0. Reduction to sodium 2-amino-4-nitrophenolate is carried out with 580 parts of 31.9% strength hydrosulphide solution at pH values of at most 9, whilst stirring and monitoring the pH. After addition of the hydrosulphide, the mixture is subsequently stirred at 70° to 75° C. for about 45 minutes and the sulphur which has precipitated is filtered off. 100 g of sodium sulphite are added to the filtrate and the mixture is cooled to about 15° C. and adjusted to a pH of 5.6 to 5.8 with 136 parts of 30% strength hydrochloric acid. The mixture is subsequently stirred for about a further hour at 5° to 10° C. and filtered and the filter cake is rinsed with about 200 parts of 26% strength aqueous sodium chloride solution. 277.6 parts of a 53.3% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 147.9 parts of 100% pure 2-amino-4-nitrophenol (96% of theory, relative to 2,4-dinitrochlorobenzene) are obtained. The product has a sulphur content of <0.1% and a melting point of 144° C.
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Synthesis routes and methods III

Procedure details

The preparation of sodium 2,4-dinitrophenolate and the hydrosulphide reduction to give sodium 2-amino-4-nitrophenolate is carried out in accordance with the statements of Example 8. When the reduction has ended, the sulphur-containing 2-amino-4-nitrophenolate solution is added to 310 parts of 30% strength aqueous hydrochloric acid. The sulphur is filtered off from the solution of 2-amino-4-nitro-phenol hydrochloride and 8 parts of concentrated hydrosulphite (sodium dithionite) are added to the filtrate. A pH value of 3.9 is then established with 30% strength sodium hydroxide solution and the 2-amino-4-nitrophenol suspension is cooled to 0°-5° C. After filtration, 190 g of 74.8% strength 2-amino-4-nitrophenol, corresponding to 142.1 g of 100% pure 2-amino-4-nitrophenol (92% of theory, relative to 2,4-dinitrochlorobenzene) are obtained.
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Synthesis routes and methods IV

Procedure details

45.4 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 6-nitro-4-methyl-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 4-nitro-2-amino-1-hydroxybenzene. The suspension is adjusted to pH 7 to 8 by addition of 20 parts vy volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a dark red, readily water-soluble powder from a bath containing ammonium sulphate dyes wool or polyamide fibres in full scarlet shades with good fastness properties. It has the following constitution: ##STR15##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-nitrophenol
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Reactant of Route 6
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Citations

For This Compound
1,390
Citations
X Wang, H Mao, W Huang, W Guan, X Zou… - Chemical engineering …, 2011 - Elsevier
… Microwave heating initiated suspension polymerization was developed to prepare 2-amino-4-nitrophenol (4-NAP) magnetic molecularly imprinted polymers (mag-MIPs) with magnetic …
Number of citations: 41 www.sciencedirect.com
L Mukhtorov, G Pestsov, M Nikishina, E Ivanova… - Bulletin of environmental …, 2019 - Springer
… 2-amino-4-nitrophenol and there is limited evidence in experimental animals for the carcinogenicity of this substance. Thus, 2-amino-4-nitrophenol … -labeled 2-amino-4-nitrophenol …
Number of citations: 7 link.springer.com
N Blagden, WI Cross, RJ Davey, M Broderick… - Physical Chemistry …, 2001 - pubs.rsc.org
… Crystal structure prediction was used to explore possible modes of assembly of 2-amino-4-nitrophenol (ANP) molecules in the solid state. The results from this simulation were …
Number of citations: 37 pubs.rsc.org
H Tanak, F Erşahin, M Yavuz… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C6H6N2O3·H2O, crystallizes with two formula units in the asymmetric unit. The molecules are essentially planar with the nitro groups twisted slightly out of the ring …
Number of citations: 1 scripts.iucr.org
National Toxicology Program - … technical report series, 1988 - pubmed.ncbi.nlm.nih.gov
… 2-Amino-4-nitrophenol is used to color semipermanent hair … 2-Amino-4-nitrophenol was nominated by the National … were conducted by administering 2-amino-4-nitrophenol (98% pure) …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
TA Robert, AN Hagardorn - … of Chromatography B: Biomedical Sciences and …, 1985 - Elsevier
… been reported that 2-amino-4-nitrophenol(2A4NP) … Electron ionization spectrum of 2-amino-4-nitrophenol-3,5,6-d,. … Electron ionization spectrum of 2-amino-4-nitrophenol. …
Number of citations: 13 www.sciencedirect.com
R Patil, KJ Donde, SS Raut, VR Patil, RS Lokhande - J Pharm Res, 2011 - Citeseer
… aromatic ring of 2-amino-4-nitrophenol in the ligand whereas another signal obtained at 8.068 d ppm was assigned for one of the protons of aromatic ring of 2amino-4-nitrophenol in the …
Number of citations: 8 citeseerx.ist.psu.edu
CP Witte, R Blasco, F Castillo - Applied biochemistry and biotechnology, 1998 - Springer
… This work has studied the light-dependent metabolization of 2-amino-4-nitrophenol (ANP), a compound derived from the anaerobic reduction of 2,4-dinitrophenol (2,4-ANP) by the …
Number of citations: 9 link.springer.com
V Suryanti, FR Wibowo, SR Isnaeni… - IOP Conference …, 2016 - iopscience.iop.org
… 2-amino-4-nitrophenol to give a cinnamaldehyde derivative, … methyl cinnamate and 2-amino-4-nitrophenol. The reaction … methyl cinnamate and 2amino-4-nitrophenol to give methyl-3-…
Number of citations: 4 iopscience.iop.org
H Hofer, GW Schwach, C Fenzl - Food and Chemical Toxicology, 1982 - Elsevier
The absorption of 14 C-labelled 2-amino-4-nitrophenol (ANP) in two hair dyeing formulations was investigated after application to the skin of rats. After 1 and 5 days, 0.21 and 0.36%, …
Number of citations: 2 www.sciencedirect.com

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